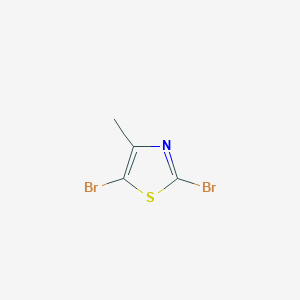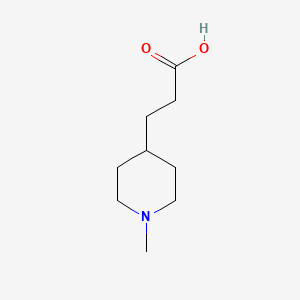
3-Pyridin-2-yl-2-thioxothiazolidin-4-one
Descripción general
Descripción
3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyridine ring enhances its chemical reactivity and potential for various applications.
Mecanismo De Acción
Target of Action
It has been discovered as a hit compound by phenotypic screening for the treatment of osteosarcoma (os), a type of bone cancer .
Mode of Action
The compound acts as a potential inhibitor for the proliferation of OS cells . It modulates the solubility of the compounds, which results in remarkable cellular potency .
Pharmacokinetics
The compound has shown promising pharmacokinetic properties. It is water-soluble, which enhances its bioavailability . The compound has demonstrated remarkable cellular potency with an IC50 of 21.9 nM for MNNG/HOS cells .
Result of Action
The compound significantly suppresses OS cell migration in vitro and has shown to be well-tolerated . It has demonstrated in vivo efficacy with 52.9% inhibition of OS growth in mice .
Análisis Bioquímico
Biochemical Properties
3-Pyridin-2-yl-2-thioxothiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound exhibits antioxidant activity, which helps in reducing oxidative stress by neutralizing free radicals . This compound also interacts with various proteins, potentially altering their function and contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of PIM kinases, which are involved in cell survival, proliferation, and apoptosis . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, its antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as monoamine oxidase, inhibiting their activity . This binding interaction prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. For example, the inhibition of PIM kinases by this compound leads to decreased phosphorylation of substrates involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to the compound may lead to changes in cellular responses, such as adaptation or resistance. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic or adverse effects. For instance, excessive inhibition of monoamine oxidase can lead to an imbalance in neurotransmitter levels, resulting in neurological side effects . Animal studies have also shown that the compound’s anticancer activity is dose-dependent, with higher doses leading to increased apoptosis and tumor regression . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy. Additionally, this compound can modulate metabolic flux by interacting with key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the brain and liver, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses . The precise subcellular localization of the compound is critical for understanding its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one typically involves the reaction of pyridine-2-thiol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridin-2-yl-2-thioxothiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridin-2-yl-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one
- 3-(Pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one
- 3-(4-Chloropyridin-2-yl)-4-oxothiazolidin-2-yl derivatives
Uniqueness
3-Pyridin-2-yl-2-thioxothiazolidin-4-one is unique due to its specific combination of the pyridine and thiazolidinone rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAVSVDEZOBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625065 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75130-64-2 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)
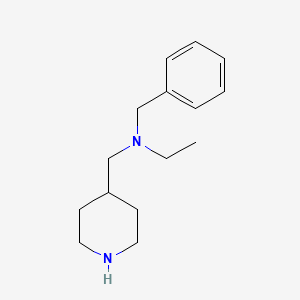

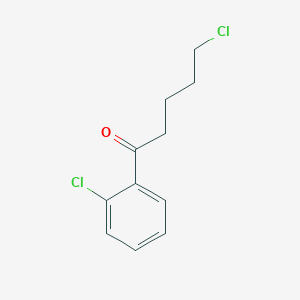

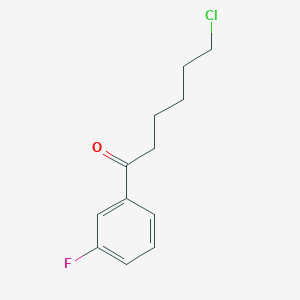
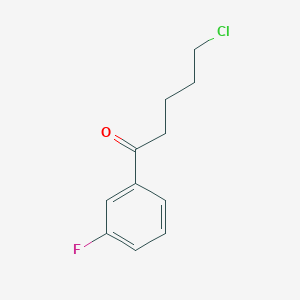

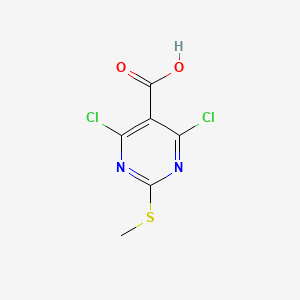
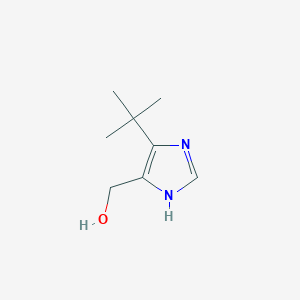

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
